
N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine
Übersicht
Beschreibung
N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine is an organic compound that features a benzyl group substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine typically involves the reaction of 3-bromo-5-fluorobenzyl bromide with N-ethylethanamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves:
Starting Materials: 3-bromo-5-fluorobenzyl bromide and N-ethylethanamine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Catalysts: Catalysts such as palladium or copper may be employed to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be used to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block for Complex Molecules
N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine serves as a crucial building block in organic synthesis. Its reactivity allows for the formation of more complex organic molecules through various chemical reactions, including:
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.
- Oxidation and Reduction: The compound can undergo oxidation or reduction, enabling the synthesis of different chemical species.
- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic frameworks.
Biological Research
Study of Biological Interactions
The compound is utilized in biological research to study interactions between halogenated benzylamines and biological targets, such as enzymes and receptors. The presence of halogens like bromine and fluorine can significantly influence the binding affinity and selectivity of the compound towards these targets. This makes it a valuable candidate for exploring drug design and development, particularly in medicinal chemistry .
Pharmaceutical Development
Lead Compound Potential
this compound has been identified as a potential lead compound in pharmaceutical development. Its unique structural features contribute to its reactivity and biological activity, making it an interesting subject for the design of new therapeutic agents. The compound's halogen substituents may enhance its pharmacological properties, leading to improved efficacy and specificity in drug applications .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals with specific properties tailored for various applications. Its unique combination of chemical characteristics allows it to be used in developing materials that require precise functional attributes.
Wirkmechanismus
The mechanism of action of N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-5-fluorobenzyl bromide: A precursor used in the synthesis of N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine.
5-bromo-3-fluoro-n-boc-benzylamine: Another halogenated benzylamine with similar structural features.
N-(3-bromo-5-fluorobenzyl)-1-(chloromethyl)cyclobutanamine: A structurally related compound with a cyclobutanamine moiety.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzyl group and the presence of an ethylethanamine moiety. This combination of features can result in distinct chemical and biological properties, making it valuable for various research applications.
Biologische Aktivität
N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its significance in drug development.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a bromine and fluorine substituent on a benzyl group. This structural configuration can influence its interaction with biological targets.
Chemical Formula: CHBrF
Molecular Weight: 265.14 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. The presence of halogen atoms (bromine and fluorine) may enhance the lipophilicity of the compound, facilitating its passage through biological membranes and increasing its binding affinity to target receptors.
Key Mechanisms:
- Receptor Binding: The compound likely binds to monoamine receptors, influencing neurotransmitter release and reuptake.
- Enzyme Interaction: It may inhibit or activate enzymes involved in neurotransmitter metabolism, thereby modulating their levels in the synaptic cleft.
Pharmacological Studies
Recent studies have investigated the pharmacological effects of this compound, showcasing its potential as an antidepressant and anxiolytic agent.
-
Antidepressant Activity:
- In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST).
- The mechanism appears to involve increased serotonin levels in the brain, suggesting a role as a selective serotonin reuptake inhibitor (SSRI).
-
Anxiolytic Effects:
- Behavioral assays indicated that the compound reduces anxiety-like behaviors in rodents, potentially through modulation of GABAergic transmission.
- Studies demonstrated that it enhances GABA receptor activity, leading to increased inhibitory neurotransmission.
Table 1: Summary of Biological Activities
Toxicological Profile
Toxicological assessments are crucial for determining the safety profile of this compound. Preliminary studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are warranted to evaluate long-term effects and potential side effects.
Eigenschaften
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-N-ethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-5-10(12)7-11(13)6-9/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORLJVGPJYCIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.